Cas no 2228713-71-9 (O-{1-(pyrazin-2-yl)cyclopropylmethyl}hydroxylamine)

O-{1-(pyrazin-2-yl)cyclopropylmethyl}hydroxylamine is a specialized chemical compound featuring a pyrazine moiety linked to a cyclopropylmethyl-hydroxylamine group. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The pyrazine ring contributes to its potential as a ligand or building block for heterocyclic systems, while the hydroxylamine functionality offers versatility in nucleophilic or oxidative transformations. Its cyclopropyl group enhances steric and electronic properties, potentially improving selectivity in target applications. The compound is suited for research in medicinal chemistry, particularly for developing bioactive molecules with tailored pharmacokinetic profiles. Proper handling is advised due to the reactive nature of hydroxylamine derivatives.
O-{1-(pyrazin-2-yl)cyclopropylmethyl}hydroxylamine structure
2228713-71-9 structure
Product Name:O-{1-(pyrazin-2-yl)cyclopropylmethyl}hydroxylamine
CAS No:2228713-71-9
MF:C8H11N3O
MW:165.192441225052
CID:5913913
PubChem ID:165981118
Update Time:2025-06-22

O-{1-(pyrazin-2-yl)cyclopropylmethyl}hydroxylamine Chemical and Physical Properties

Names and Identifiers

    • O-{1-(pyrazin-2-yl)cyclopropylmethyl}hydroxylamine
    • EN300-1831470
    • 2228713-71-9
    • O-{[1-(pyrazin-2-yl)cyclopropyl]methyl}hydroxylamine
    • Inchi: 1S/C8H11N3O/c9-12-6-8(1-2-8)7-5-10-3-4-11-7/h3-5H,1-2,6,9H2
    • InChI Key: ZIKSXJSDIDAWTH-UHFFFAOYSA-N
    • SMILES: O(CC1(C2C=NC=CN=2)CC1)N

Computed Properties

  • Exact Mass: 165.090211983g/mol
  • Monoisotopic Mass: 165.090211983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 158
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.5
  • Topological Polar Surface Area: 61Ų

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Additional information on O-{1-(pyrazin-2-yl)cyclopropylmethyl}hydroxylamine

O-{1-(pyrazin-2-yl)cyclopropylmethyl}hydroxylamine: A Comprehensive Overview

The compound O-{1-(pyrazin-2-yl)cyclopropylmethyl}hydroxylamine, identified by the CAS number 2228713-71-9, is a fascinating molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of hydroxylamines, which are widely studied for their role in organic synthesis, catalysis, and as intermediates in drug development. The structure of this compound features a hydroxylamine group attached to a cyclopropylmethyl moiety, which is further substituted with a pyrazine ring at the 2-position. This unique combination of functional groups and structural motifs makes it an interesting subject for both academic and industrial research.

Recent studies have highlighted the importance of hydroxylamines as versatile building blocks in organic chemistry. The presence of the cyclopropyl group in O-{1-(pyrazin-2-yl)cyclopropylmethyl}hydroxylamine introduces strain into the molecule, which can be exploited for various reactivity patterns. For instance, cyclopropane rings are known to participate in [3+X] cycloaddition reactions, making them valuable in the construction of complex molecular architectures. The pyrazine ring, on the other hand, adds electron-withdrawing properties to the molecule, enhancing its reactivity in certain transformations.

One of the most promising applications of this compound lies in its potential as a ligand in transition metal-catalyzed reactions. Hydroxylamines are known to coordinate with metals such as palladium, nickel, and copper, facilitating catalytic processes like cross-couplings and oxidations. The combination of the hydroxylamine group with the pyrazine ring in O-{1-(pyrazin-2-yl)cyclopropylmethyl}hydroxylamine could provide a novel platform for designing highly efficient catalysts. Recent research has demonstrated that such ligands can significantly improve the selectivity and turnover numbers of catalytic systems, making them attractive for industrial-scale processes.

In addition to its catalytic applications, O-{1-(pyrazin-2-yl)cyclopropylmethyl}hydroxylamine has shown potential as an intermediate in drug discovery. Hydroxylamines are often used as intermediates in the synthesis of bioactive molecules due to their ability to undergo various transformations such as oxidation, reduction, and cyclization. The presence of the pyrazine ring in this compound could facilitate interactions with biological targets, making it a valuable starting material for developing new therapeutic agents.

The synthesis of O-{1-(pyrazin-2-yl)cyclopropylmethyl}hydroxylamine involves a multi-step process that combines principles from organic synthesis and catalysis. Key steps include the formation of the cyclopropane ring through either thermal or photochemical methods and subsequent functionalization with the pyrazine moiety. Recent advancements in asymmetric synthesis have enabled researchers to access enantiomerically enriched versions of this compound, which could be crucial for studying its stereochemical properties and biological activity.

From an environmental standpoint, understanding the degradation pathways and toxicity profile of O-{1-(pyrazin-2-yl)cyclopropylmethyl}hydroxylamine is essential for its safe handling and application. Preliminary studies suggest that this compound undergoes hydrolysis under certain conditions, leading to the formation of less complex byproducts. However, further research is needed to fully characterize its environmental impact and develop strategies for minimizing any adverse effects.

In conclusion, O-{1-(pyrazin-2-yl)cyclopropylmethyl}hydrox

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